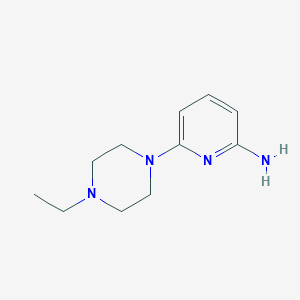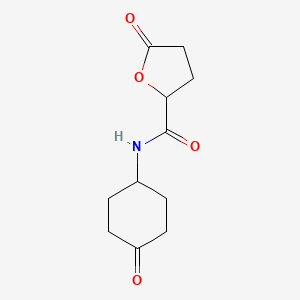
5-oxo-N-(4-oxocyclohexyl)oxolane-2-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-oxo-N-(4-oxocyclohexyl)oxolane-2-carboxamide is a synthetic organic compound with potential applications in various fields of chemistry, biology, and medicine. This compound features a unique structure that includes an oxolane ring and a cyclohexyl group, making it an interesting subject for scientific research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-oxo-N-(4-oxocyclohexyl)oxolane-2-carboxamide typically involves the reaction of oxolane-2-carboxylic acid with 4-oxocyclohexylamine under controlled conditions. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or chromatography to obtain the desired product in high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process. Additionally, optimization of reaction conditions, such as temperature, solvent, and reaction time, can further improve the yield and quality of the final product.
化学反応の分析
Types of Reactions
5-oxo-N-(4-oxocyclohexyl)oxolane-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo groups to hydroxyl groups.
Substitution: The compound can participate in nucleophilic substitution reactions, where the oxo groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically employed under anhydrous conditions.
Substitution: Nucleophiles such as amines, thiols, or halides can be used in the presence of a suitable catalyst or under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, reduction may produce hydroxyl derivatives, and substitution reactions may result in various substituted amides.
科学的研究の応用
5-oxo-N-(4-oxocyclohexyl)oxolane-2-carboxamide has several scientific research applications, including:
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It may serve as a probe for studying enzyme-substrate interactions and as a potential inhibitor of specific biological pathways.
Medicine: The compound’s unique structure makes it a candidate for drug development, particularly in the areas of anti-inflammatory and anticancer research.
Industry: It can be utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of 5-oxo-N-(4-oxocyclohexyl)oxolane-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting enzymes involved in key biological processes, thereby modulating cellular functions. For example, it may inhibit the activity of certain kinases or proteases, leading to altered signal transduction and cellular responses.
類似化合物との比較
Similar Compounds
3-oxo-N-(2-oxocyclohexyl)dodecanamide: This compound shares a similar structural motif with 5-oxo-N-(4-oxocyclohexyl)oxolane-2-carboxamide but features a longer aliphatic chain.
4-hydroxy-2-quinolones: These compounds have a similar oxo group and are known for their pharmaceutical and biological activities.
Uniqueness
This compound is unique due to its specific combination of an oxolane ring and a cyclohexyl group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.
特性
分子式 |
C11H15NO4 |
|---|---|
分子量 |
225.24 g/mol |
IUPAC名 |
5-oxo-N-(4-oxocyclohexyl)oxolane-2-carboxamide |
InChI |
InChI=1S/C11H15NO4/c13-8-3-1-7(2-4-8)12-11(15)9-5-6-10(14)16-9/h7,9H,1-6H2,(H,12,15) |
InChIキー |
OPMJVVCYBWNSRE-UHFFFAOYSA-N |
正規SMILES |
C1CC(=O)CCC1NC(=O)C2CCC(=O)O2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


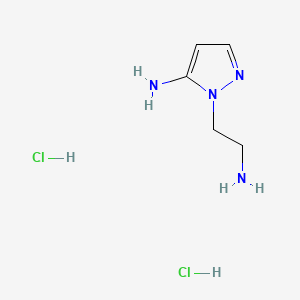
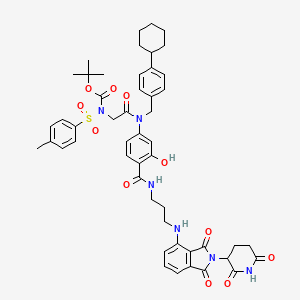
![4-Amino-3-[2-(dimethylamino)ethylamino]benzonitrile](/img/structure/B13861368.png)
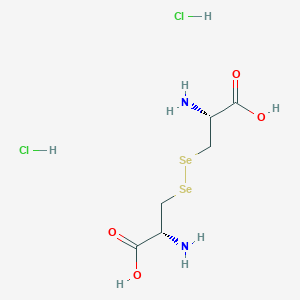




![4-(aminomethyl)-N-[(4-chlorophenyl)methyl]cyclohexane-1-carboxamide](/img/structure/B13861402.png)

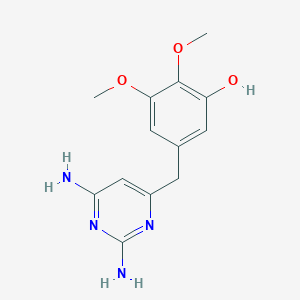
![phenyl N-[5-tert-butyl-2-[4-[tert-butyl(dimethyl)silyl]oxy-3-chlorophenyl]pyrazol-3-yl]carbamate](/img/structure/B13861420.png)

